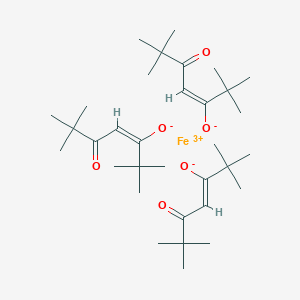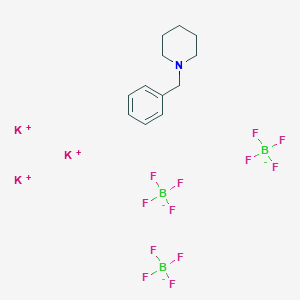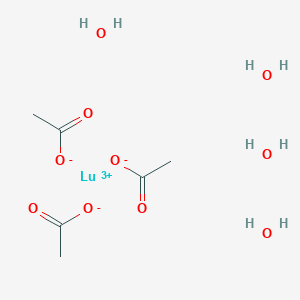
Lutetiumacetatetetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetiumacetatetetrahydrate, also known as lutetium(III) acetate tetrahydrate, is a chemical compound with the formula Lu(CH₃COO)₃·4H₂O. It is the acetate salt of lutetium, a rare earth element, and forms colorless crystals that are soluble in water. This compound is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lutetiumacetatetetrahydrate can be synthesized through the neutralization reaction of lutetium oxide (Lu₂O₃) or lutetium hydroxide (Lu(OH)₃) with acetic acid (CH₃COOH). The reactions are as follows:
-
From Lutetium Oxide: [ \text{Lu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Lu(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
-
From Lutetium Hydroxide: [ \text{Lu(OH)}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Lu(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of lutetium oxide with acetic acid in a controlled environment to ensure high purity and yield. The reaction is carried out in aqueous solution, and the product is crystallized by evaporating the solvent.
Análisis De Reacciones Químicas
Types of Reactions
Lutetiumacetatetetrahydrate undergoes various chemical reactions, including:
-
Substitution Reactions:
- Reaction with ammonium fluoride (NH₄F) to produce lutetium fluoride (LuF₃): [ \text{Lu(CH}_3\text{COO)}_3 + 3 \text{NH}_4\text{F} \rightarrow \text{LuF}_3 + 3 \text{CH}_3\text{COONH}_4 ]
-
Precipitation Reactions:
- Reaction with phosphoric acid (H₃PO₄) to produce lutetium phosphate (LuPO₄): [ \text{Lu(CH}_3\text{COO)}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{LuPO}_4 + 3 \text{CH}_3\text{COOH} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonium fluoride and phosphoric acid. These reactions are typically carried out in aqueous solutions at room temperature.
Major Products Formed
The major products formed from reactions with this compound include lutetium fluoride and lutetium phosphate, both of which have significant applications in various fields.
Aplicaciones Científicas De Investigación
Lutetiumacetatetetrahydrate has a wide range of scientific research applications, including:
-
Chemistry:
- Used as a precursor for the synthesis of other lutetium compounds.
- Employed in the preparation of luminescent materials and catalysts.
-
Biology:
- Utilized in the study of biological systems and processes involving rare earth elements.
-
Medicine:
- Investigated for its potential use in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy.
-
Industry:
- Applied in the production of specialty glasses and ceramics.
- Used in the manufacturing of phosphors for lighting and display technologies.
Mecanismo De Acción
The mechanism of action of lutetiumacetatetetrahydrate in its various applications involves its ability to form stable complexes with other molecules. In radiopharmaceuticals, for example, this compound can be used to deliver radioactive lutetium to specific cells, where it binds to target receptors and emits radiation to destroy cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Ytterbium(III) acetate tetrahydrate
- Terbium(III) acetate hydrate
- Europium(III) acetate hydrate
- Gadolinium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Thulium(III) acetate hydrate
Uniqueness
Lutetiumacetatetetrahydrate is unique among these compounds due to its specific applications in radiopharmaceuticals and its relatively high atomic number, which makes it particularly effective in certain types of targeted radiotherapy. Additionally, its chemical properties allow for the formation of stable complexes, making it valuable in various industrial and research applications.
Propiedades
IUPAC Name |
lutetium(3+);triacetate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Lu.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPNVTUPNZVOOR-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Lu+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17LuO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





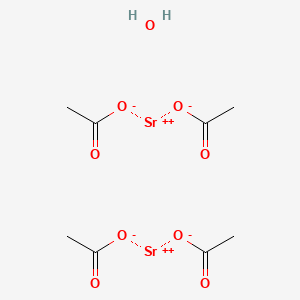

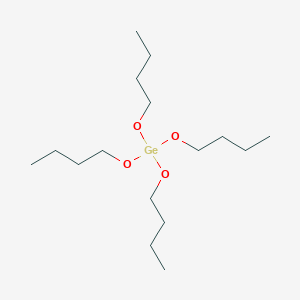

![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8208326.png)
